

A Technical Guide to the Spectral Analysis of Methyl 2-hydroxy-5-nitrobenzoate

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Compound of Interest

Compound Name: Methyl 2-hydroxy-5-nitrobenzoate

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This technical guide provides a comprehensive overview of the spectral data for **Methyl 2-hydroxy-5-nitrobenzoate**, a key chemical intermediate in various synthetic processes. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for their acquisition.

Chemical Structure and Properties

- IUPAC Name: **Methyl 2-hydroxy-5-nitrobenzoate**
- Molecular Formula: $C_8H_7NO_5$ [\[1\]](#)[\[2\]](#)
- Molecular Weight: 197.14 g/mol [\[1\]](#)[\[2\]](#)
- CAS Number: 17302-46-4 [\[1\]](#)[\[2\]](#)
- Appearance: White to pale cream or orange crystals or powder.
- Melting Point: 113.0-119.0 °C

Predicted Spectral Data

Due to the limited availability of experimentally derived spectra for **Methyl 2-hydroxy-5-nitrobenzoate** in public databases, the following tables summarize predicted data based on

established spectroscopic principles and data from structurally similar compounds.

Table 1: Predicted ^1H NMR Spectral Data

Solvent: CDCl_3 , Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|---------------------|-------------|-------------------|
| ~10.5 - 11.5 | Singlet | 1H | Ar-OH |
| ~8.8 - 9.0 | Doublet | 1H | H-6 |
| ~8.2 - 8.4 | Doublet of Doublets | 1H | H-4 |
| ~7.1 - 7.3 | Doublet | 1H | H-3 |
| ~3.9 - 4.0 | Singlet | 3H | -OCH ₃ |

Table 2: Predicted ^{13}C NMR Spectral Data

Solvent: CDCl_3

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|-------------------------|
| ~168 - 170 | C=O (Ester) |
| ~160 - 162 | C2 (C-OH) |
| ~140 - 142 | C5 (C-NO ₂) |
| ~128 - 130 | C4 |
| ~125 - 127 | C6 |
| ~118 - 120 | C3 |
| ~115 - 117 | C1 |
| ~52 - 54 | -OCH ₃ |

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|--------------------------------|
| 3200 - 3500 | Broad | O-H stretch (phenolic) |
| 3000 - 3100 | Medium | C-H stretch (aromatic) |
| 2850 - 3000 | Medium | C-H stretch (methyl) |
| 1680 - 1720 | Strong | C=O stretch (ester) |
| 1580 - 1620 | Strong | C=C stretch (aromatic) |
| 1500 - 1550 | Strong | N-O asymmetric stretch (nitro) |
| 1330 - 1370 | Strong | N-O symmetric stretch (nitro) |
| 1200 - 1300 | Strong | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electrospray (ESI)

| m/z | Ion |
|----------|---------------------|
| 198.0397 | [M+H] ⁺ |
| 220.0216 | [M+Na] ⁺ |
| 196.0251 | [M-H] ⁻ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for an aromatic compound such as **Methyl 2-hydroxy-5-nitrobenzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-25 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.[3]

- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry 5 mm NMR tube.[4]
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[3]
- Cap the NMR tube securely and ensure the sample is thoroughly mixed.
- Instrument Setup and Data Acquisition:
 - The NMR spectrum is recorded on a spectrometer (e.g., 400 MHz).
 - The instrument is locked onto the deuterium signal of the solvent.
 - The magnetic field is shimmed to ensure homogeneity.
 - A standard one-pulse experiment is typically performed for both ^1H and ^{13}C NMR.
 - The spectral width is set to encompass all expected proton or carbon signals.
 - For ^{13}C NMR, proton decoupling is employed to simplify the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

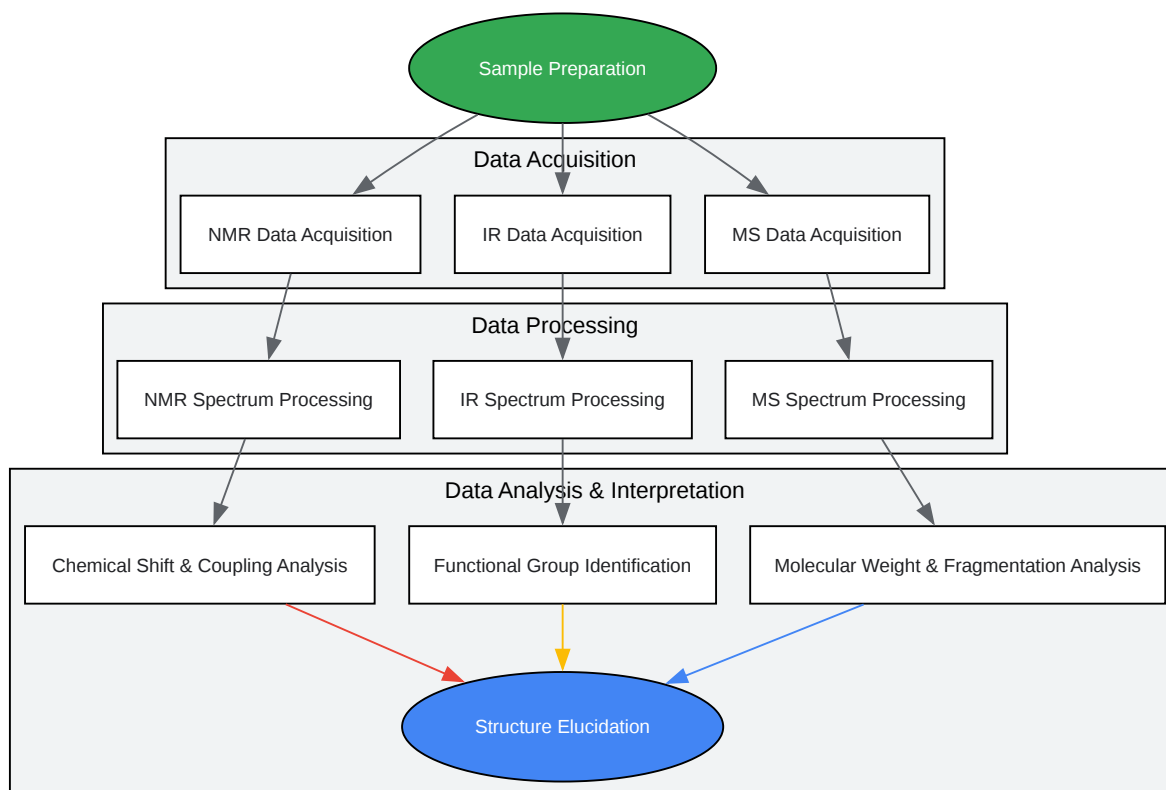
- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[5]
 - The fine powder mixture is then compressed in a pellet die under high pressure to form a thin, transparent pellet.[5]
- Instrument Setup and Data Acquisition:
 - A background spectrum of a blank KBr pellet is recorded.
 - The sample pellet is placed in the sample holder of the FT-IR spectrometer.
 - The infrared spectrum is recorded, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.
- Instrument Setup and Data Acquisition:
 - The analysis is performed on a mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
 - The sample is introduced into the ion source (e.g., Electrospray Ionization - ESI).
 - The molecules are ionized, and the resulting ions are directed into the mass analyzer.
 - The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
 - The detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectral Data Analysis

The following diagram illustrates the general workflow for the acquisition and analysis of spectral data for a chemical compound.



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Caption: Workflow for Spectroscopic Analysis.

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